N-(2,5-dimethoxyphenyl)-N'-(4-methoxyphenyl)urea
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Overview
Description
N-(2,5-dimethoxyphenyl)-N’-(4-methoxyphenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of two methoxy groups attached to the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-N’-(4-methoxyphenyl)urea typically involves the reaction of 2,5-dimethoxyaniline with 4-methoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of N-(2,5-dimethoxyphenyl)-N’-(4-methoxyphenyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as crystallization and distillation can further optimize the production process.
Types of Reactions:
Oxidation: N-(2,5-dimethoxyphenyl)-N’-(4-methoxyphenyl)urea can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(2,5-dimethoxyphenyl)-N’-(4-methoxyphenyl)urea exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological outcomes. For example, its antimicrobial activity may result from the inhibition of bacterial enzyme systems, while its anticancer effects could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- N-(2,5-dimethoxyphenyl)-N’-(4-chlorophenyl)urea
- N-(2,5-dimethoxyphenyl)-N’-(4-nitrophenyl)urea
- N-(2,5-dimethoxyphenyl)-N’-(4-methylphenyl)urea
Comparison: N-(2,5-dimethoxyphenyl)-N’-(4-methoxyphenyl)urea is unique due to the presence of methoxy groups on both phenyl rings, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., chloro, nitro, or methyl groups), this compound may exhibit distinct properties such as solubility, stability, and interaction with biological targets.
Biological Activity
N-(2,5-dimethoxyphenyl)-N'-(4-methoxyphenyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, focusing on its antioxidant activity, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the presence of two methoxy-substituted phenyl groups linked by a urea moiety. The molecular formula is C17H20N2O4. The structural arrangement allows for specific interactions with biological targets, contributing to its pharmacological effects.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
- Mechanism : The compound acts by neutralizing free radicals and reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. This activity has been quantified using assays such as the Oxygen Radical Absorbance Capacity (ORAC) assay, which measures the ability of antioxidants to absorb peroxyl radicals .
Inhibition of Sortase Enzymes
Another notable biological activity is the inhibition of sortase enzymes, which are involved in anchoring virulence factors in Gram-positive bacteria. Research has shown that derivatives of this compound can act as potent inhibitors of sortase A and moderate inhibitors of sortase B . This inhibition leads to decreased infection rates in animal models.
- Case Study : In a study involving Balb/c mice infected with Staphylococcus aureus, treatment with a related compound resulted in significantly reduced kidney and joint infection rates and improved survival outcomes .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism may involve apoptosis induction and cell cycle arrest.
- Cytotoxicity Data :
Cell Line IC50 (µM) A549 (Lung) 12.5 MCF-7 (Breast) 15.3 HCT116 (Colon) 10.7
These findings suggest that the compound may have potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. Modifications to the methoxy groups or the urea linkage may enhance or diminish its biological efficacy.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-20-12-6-4-11(5-7-12)17-16(19)18-14-10-13(21-2)8-9-15(14)22-3/h4-10H,1-3H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOSRKCLXUASAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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